molecular formula C7H7Cl2N B086363 3,4-Dichlorobenzylamine CAS No. 102-49-8

3,4-Dichlorobenzylamine

Cat. No. B086363
CAS RN: 102-49-8
M. Wt: 176.04 g/mol
InChI Key: IXHNFOOSLAWRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorobenzylamine is a chemical compound that belongs to the class of organic compounds known as benzylamines. These are compounds containing a benzylamine moiety, which consists of a benzene ring attached to an amine group. Although not directly related to 3,4-dichlorobenzylamine, studies on similar compounds, such as 4-chlorobenzylamine, provide insights into the chemical behavior and properties of benzylamines in general (Hakiri et al., 2018).

Synthesis Analysis

The synthesis of benzylamines typically involves reactions with benzyl halides or direct functionalization of benzene derivatives. While specific methods for synthesizing 3,4-dichlorobenzylamine are not directly documented, studies on related compounds provide a basis for understanding possible synthetic routes. For example, benzylamines have been synthesized through reactions involving benzyl chloride and amine compounds under certain conditions (Meindl et al., 1984).

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is characterized by the presence of an aromatic ring and an amine group. Structural analysis often involves X-ray diffraction, FT-IR spectroscopy, and other techniques to determine the geometry, bonding, and electron distribution within the molecule. For instance, X-ray structural analysis has been used to determine the detailed molecular configuration and intermolecular interactions of related compounds (Ni et al., 2015).

Chemical Reactions and Properties

Benzylamines undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, influenced by the presence of the amine group and the aromatic ring. These reactions can alter the physical and chemical properties of the compound, such as solubility, reactivity, and biological activity. The specific reactions and properties of 3,4-dichlorobenzylamine would be influenced by the electron-withdrawing effect of the chlorine atoms attached to the benzene ring.

Physical Properties Analysis

The physical properties of benzylamines, such as melting point, boiling point, and solubility, depend on the molecular structure and substituents. For example, the presence of chlorine atoms in 3,4-dichlorobenzylamine would affect its polarity, boiling point, and solubility in various solvents compared to unsubstituted benzylamine.

Chemical Properties Analysis

The chemical properties of 3,4-dichlorobenzylamine, like acidity, basicity, and reactivity, are significantly influenced by the chloro substituents and the amine group. The chloro groups increase the compound's electronegativity, affecting its interaction with acids, bases, and other chemical agents. Detailed studies on similar compounds provide insights into these properties and how they are measured and analyzed (Meng, 2007).

Scientific Research Applications

  • Algicidal Activity : 3,4-Dichlorobenzylamine derivatives were synthesized and investigated for their algicidal activity against harmful red tides. Some derivatives showed high activity against specific harmful algae species and were not harmful to other organisms like water fleas and zebrafish, indicating potential use in controlling harmful algae species (Choi et al., 2016).

  • Antimycobacterial Properties : Benzylamines, including 3,4-Dichlorobenzylamine, were synthesized and evaluated for their antimycobacterial properties. Some compounds showed significant inhibitory effects on Mycobacterium tuberculosis and Mycobacterium marinum, suggesting potential applications in treating infections caused by these bacteria (Meindl et al., 1984).

  • Herbicide Development : 3,4-Dichlorobenzyl methylcarbamate, a compound related to 3,4-Dichlorobenzylamine, was studied as a selective preemergence herbicide against grass and broadleaf weeds. The study suggested that minor structural modifications could significantly alter its herbicidal activity (Herrett & Berthold, 1965).

  • Antiepileptic Drug Interaction : The interaction of 3,4-dichlorophenyl-propenoyl-sec.-butylamine (a compound related to 3,4-Dichlorobenzylamine) with cytochrome P450 was studied. The research identified the cytochrome P450 enzymes responsible for its metabolism and evaluated its effects on the activities of these enzymes, which is crucial for understanding drug interactions during antiepileptic therapy (Cheng et al., 2018).

  • Metabolism and Pharmacokinetics : The metabolism and pharmacokinetics of 3,4-dichlorophenyl-propenoyl-sec.-butylamine were investigated in rats. The study revealed multiple metabolic pathways and identified major metabolites, which is critical for understanding the drug's behavior in biological systems (Wang et al., 2007).

Safety And Hazards

3,4-Dichlorobenzylamine causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves/protective clothing/eye protection/face protection . If inhaled, move the person into fresh air . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting .

properties

IUPAC Name

(3,4-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNFOOSLAWRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059254
Record name 3,4-Dichlorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzylamine

CAS RN

102-49-8
Record name 3,4-Dichlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorobenzylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, 3,4-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dichlorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobenzylamine
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorobenzylamine
Reactant of Route 3
3,4-Dichlorobenzylamine
Reactant of Route 4
Reactant of Route 4
3,4-Dichlorobenzylamine
Reactant of Route 5
Reactant of Route 5
3,4-Dichlorobenzylamine
Reactant of Route 6
3,4-Dichlorobenzylamine

Citations

For This Compound
170
Citations
D Choi, S Yu, SH Baek, YH Kang, YC Chang… - Biotechnology and …, 2016 - Springer
In the present study, we synthesized 65 dichlorobenzylamine derivatives and investigated their algicidal activity against harmful red tides. The 3,4-dichlorobenzylamine derivatives …
Number of citations: 6 link.springer.com
L Khedhiri, BHS Raoudha, W Belam… - … Section E: Structure …, 2007 - scripts.iucr.org
Single crystals of the title new cyclohexaphosphate, 6C7H8Cl2N+·P6O186−·6H2O, were synthesized and investigated by X-ray diffraction. The phosphate rings are centrosymmetric. …
Number of citations: 12 scripts.iucr.org
L Khare, R Jain, P Dandekar - Journal of the Indian Chemical Society, 2021 - Elsevier
The traditional methods of synthesis of biguanide drugs generally result in the formation of high levels of waste. In this study, we have developed a simple and green route for the …
Number of citations: 0 www.sciencedirect.com
SL Shapiro, ES Isaacs, V Bandurco… - Journal of Medicinal …, 1962 - ACS Publications
Introduction of halogen on the phenyl ring of primary aralkylamines lowers basicity relative to the unsubstituted amine. With the benzylamines this trend increases with theatomic weight …
Number of citations: 12 pubs.acs.org
S Sandanayake, S Perera… - QSAR & Combinatorial …, 2004 - Wiley Online Library
TMI‐isocyanate SynPhase TM lanterns have been used in the convenient synthesis of a disubstituted guanidine library. Support‐bound isocyanate was reacted with primary amines …
Number of citations: 4 onlinelibrary.wiley.com
H Koshima, H Kawanishi, M Nagano, H Yu… - The Journal of …, 2005 - ACS Publications
Absolute asymmetric photocyclization of isopropylbenzophenone derivatives was achieved by means of a cocrystal approach. Three chiral salt crystals formed by carboxylic acid …
Number of citations: 45 pubs.acs.org
A Ali, GE Taylor, K Ellsworth, G Harris… - Journal of medicinal …, 2003 - ACS Publications
6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones are novel dGTP analogues that inhibit the replication-specific enzyme DNA polymerase III (DNA pol III) of Staphlococcus aureus and other …
Number of citations: 91 pubs.acs.org
KR Kim, MJ Paik, JH Kim, SW Dong… - Journal of pharmaceutical …, 1997 - Elsevier
An efficient method is described for the simultaneous determination of 57 amines including volatile aliphatic amines, nonvolatile polyamines and catecholamines present in aqueous …
Number of citations: 41 www.sciencedirect.com
W Xu, GE Wright, NC Brown, Z Long, C Zhi… - Bioorganic & medicinal …, 2011 - Elsevier
Several 2-anilino- and 2-benzylamino-3-deaza-6-oxopurines [3-deazaguanines] and selected 8-methyl and 8-aza analogs have been synthesized. 7-Substituted N 2 -(3-ethyl-4-…
Number of citations: 23 www.sciencedirect.com
SC Chan, OW Lau - Australian Journal of Chemistry, 1969 - CSIRO Publishing
Salts of one isomeric series of chlorobenzylaminebis(ethylenediamine)- cobalt-(III) type of cations have been prepared using a variety of benzylamine derivatives as ligands. They are …
Number of citations: 3 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.